molecular formula C26H33NO2 B3020529 N-(4-Hydroxyphenyl-d4)retinamide

N-(4-Hydroxyphenyl-d4)retinamide

カタログ番号: B3020529
分子量: 395.6 g/mol
InChIキー: AKJHMTWEGVYYSE-PAQUIBRHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Fenretinide-d4 inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Cellular Effects

Fenretinide-d4 treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . Fenretinide-d4 accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .

Molecular Mechanism

Fenretinide-d4 exerts its effects at the molecular level through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . An important feature of Fenretinide-d4 is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide-d4 induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Temporal Effects in Laboratory Settings

Fenretinide-d4 has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies . It has been found to reduce circulating RBP–retinol complex levels in a dose-dependent manner and lower the production of A2E in abca4 −/− mice .

Dosage Effects in Animal Models

The effects of Fenretinide-d4 vary with different dosages in animal models . It has been observed that there are threshold effects and also toxic or adverse effects at high doses .

Metabolic Pathways

Fenretinide-d4 is metabolized in humans and mice, and its metabolic pathway can be modulated to increase systemic exposure . Fenretinide-d4 is oxidized to 4-oxo-4-HPR, at least in part via human CYP3A4 .

Transport and Distribution

Fenretinide-d4 is transported and distributed within cells and tissues . It has been found that fenretinide-d4 reduced RNA synthesis without direct inhibition of the viral polymerase or chemical destabilization of membrane-associated replication complexes .

Subcellular Localization

It has been suggested that the subcellular localization of Fenretinide-d4 may influence the sensitivity of cancer cells to TRAIL-mediated apoptosis .

準備方法

フェンレチニド-d4の調製には、フェンレチニド分子に重水素原子を組み込むことが含まれますフェンレチニド-d4の合成経路には、重水素化試薬と溶媒を使用して、分子中の特定の位置に重水素が組み込まれるようにすることが含まれます 。フェンレチニド-d4の工業的生産方法は、他の重水素化化合物に使用される方法と同様であり、反応条件を慎重に制御することで、高純度と高収率を実現しています。

化学反応の分析

フェンレチニド-d4は、非重水素化対応物と同様に、酸化、還元、置換反応などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、フェンレチニド-d4の酸化は、対応する酸化誘導体の形成につながる可能性があり、一方、還元は化合物の還元型の生成をもたらす可能性があります .

科学研究への応用

フェンレチニド-d4は、生物学的サンプル中のフェンレチニドの定量のための内部標準として、科学研究で広く使用されています。 これは、薬物濃度の正確な測定が重要な薬物動態および薬力学的研究において特に重要です フェンレチニド自体は、乳がん、卵巣がん、前立腺がん、肺がんなどのさまざまな癌における潜在的な治療効果について研究されてきました また、抗炎症作用と神経保護作用についても調査されており、神経変性疾患の治療における有望な候補となっています .

科学的研究の応用

Biological Activities

N-(4-Hydroxyphenyl-d4)retinamide exhibits several notable biological activities:

  • Cancer Research : It has been extensively studied for its potential to induce apoptosis in various cancer cell lines, including breast and ovarian cancers. The compound can alter the balance of ceramides and generate reactive oxygen species (ROS), contributing to its pro-apoptotic effects.
  • Mechanisms of Action :
    • Induces apoptosis through both retinoid-receptor-dependent and independent pathways.
    • Modulates biochemical pathways involving ceramide accumulation and sphingolipid metabolism.
    • Inhibits tumor cell growth, invasion, and metastasis by suppressing nuclear factor-kappaB (NF-kB) activation, which is crucial for tumor progression .

Chemoprevention Studies

This compound has been investigated for its chemopreventive properties. A clinical trial involving smokers showed that while the compound was bioavailable, it did not significantly reverse precancerous changes in bronchial epithelium . This highlights the need for further investigation into optimal dosing and treatment schedules.

Analytical Chemistry

The compound serves as an internal standard in quantitative analyses of Fenretinide using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS)
  • Liquid Chromatography-Mass Spectrometry (LC-MS)

Its deuterium labeling allows for enhanced stability and accurate quantification of Fenretinide in biological samples, aiding pharmacokinetic studies .

Case Studies

StudyFocusFindings
Clinical Trial on SmokersChemopreventionNo significant effect on bronchial epithelium changes; detected in serum supporting bioavailability .
NF-kB Modulation StudyMechanism of ActionSuppressed NF-kB activation and downregulated anti-apoptotic gene products; enhanced apoptosis when combined with TNF .
Ovarian Cancer Cell LinesCytotoxicityInduced apoptosis with IC50 values ranging from 3.7 to 8.2 µM; demonstrated antiangiogenic properties.

類似化合物との比較

フェンレチニド-d4は、重水素標識がされているため、分析研究における安定性を高め、正確な定量が可能になります 類似化合物には、全トランスレチノイン酸やイソトレチノインなどの他の合成レチノイドがあり、これらはさまざまな皮膚の状態や癌の治療にも使用されます フェンレチニドは、エストロゲン受容体陽性およびエストロゲン受容体陰性の両方の乳癌細胞株でアポトーシスを誘導する能力で際立っており、汎用性の高い効果的な化学予防剤となっています .

結論

フェンレチニド-d4は、特に生物学的サンプル中のフェンレチニドの定量において、科学研究における貴重な化合物です。その独自の特性と潜在的な治療的用途は、癌やその他の疾患の研究における重要なツールとなっています。重水素原子の組み込みにより、安定性が向上し、正確な分析測定が可能になり、薬物動態および薬力学研究における幅広い用途に貢献しています。

生物活性

N-(4-Hydroxyphenyl-d4)retinamide, commonly known as 4-HPR or fenretinide, is a synthetic retinoid with significant biological activity, particularly in cancer prevention and treatment. This article delves into its various biological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

4-HPR is a derivative of all-trans retinoic acid (RA) and is noted for its reduced toxicity compared to classical retinoids while retaining substantial biological efficacy. It has been investigated for its potential in chemoprevention and treatment of various malignancies.

  • Molecular Formula : C26_{26}H33_{33}N1_{1}O2_{2}
  • Molecular Weight : 391.55 g/mol
  • CAS Number : 65646-68-6
  • Solubility : Soluble in ethanol and DMSO

4-HPR exhibits its biological effects through several mechanisms:

  • Induction of Apoptosis : It triggers apoptosis in cancer cells via the mitochondrial pathway, increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2 .
  • Differentiation Induction : 4-HPR promotes differentiation in various cancer cell lines, which can inhibit tumor growth .
  • Antiproliferative Effects : It demonstrates significant antiproliferative activity against multiple human tumor cell types both in vitro and in vivo .

Cancer Chemoprevention

Numerous studies have highlighted the potential of 4-HPR in cancer chemoprevention:

  • Breast Cancer : In clinical trials, 4-HPR has shown promise in reducing the incidence of breast cancer by inducing apoptosis in malignant cells .
  • Lung Cancer : A study involving smokers indicated that while 4-HPR was bioavailable, it did not significantly reverse precancerous changes in bronchial epithelium .

Case Studies

  • Glioblastoma Treatment : Research on glioblastoma cell lines (T98G and U87MG) demonstrated that treatment with low doses of 4-HPR resulted in reduced cell viability and characteristic morphological changes associated with apoptosis .
  • Dengue Virus Exposure : A recent study evaluated the pharmacokinetics of 4-HPR in mouse models, indicating enhanced exposure profiles that could be leveraged for antiviral applications against dengue virus .

Table 1: Pharmacokinetic Parameters of 4-HPR

ParameterValue
Bioavailability17–18%
Peak Plasma ConcentrationVaries by formulation
Half-lifeLong

Table 2: Summary of Clinical Trials Involving 4-HPR

Study FocusPopulationOutcome
Breast Cancer PreventionHigh-risk womenReduced incidence of new cases
Lung Cancer ChemopreventionSmokersNo significant histopathological changes
GlioblastomaCancer patientsInduced apoptosis in tumor cells

Safety Profile

Compared to traditional retinoids, 4-HPR exhibits a favorable safety profile, with minimal side effects reported in clinical settings. Its non-teratogenic properties make it a candidate for use in various populations, including those at risk for developing cancers.

特性

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+/i12D,13D,14D,15D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJHMTWEGVYYSE-PAQUIBRHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])O)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Hydroxyphenyl-d4)retinamide
Reactant of Route 2
Reactant of Route 2
N-(4-Hydroxyphenyl-d4)retinamide
Reactant of Route 3
N-(4-Hydroxyphenyl-d4)retinamide
Reactant of Route 4
N-(4-Hydroxyphenyl-d4)retinamide
Reactant of Route 5
Reactant of Route 5
N-(4-Hydroxyphenyl-d4)retinamide
Reactant of Route 6
Reactant of Route 6
N-(4-Hydroxyphenyl-d4)retinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。